molecular formula C19H15N3O3S B12187850 N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B12187850
M. Wt: 365.4 g/mol
InChI Key: MQMVRSKKZLVCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a benzothiazole ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide typically involves the condensation of 6-methoxy-1,3-benzothiazol-2-amine with 3-methyl-5-phenyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The oxazole ring may also play a role in binding to specific proteins, thereby modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide is unique due to the presence of both benzothiazole and oxazole rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties .

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H15N3O3S/c1-11-16(17(25-22-11)12-6-4-3-5-7-12)18(23)21-19-20-14-9-8-13(24-2)10-15(14)26-19/h3-10H,1-2H3,(H,20,21,23)

InChI Key

MQMVRSKKZLVCCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.